molecular formula C18H20ClNO2 B294905 1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate

1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate

Katalognummer: B294905
Molekulargewicht: 317.8 g/mol
InChI-Schlüssel: LYBRFQIGRHDLKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate, also known as BMBCB, is a novel compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for further research and development.

Wirkmechanismus

The mechanism of action of 1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate is not fully understood, but several studies have suggested that it acts by inhibiting the activity of certain enzymes and proteins in cancer cells. This inhibition leads to the induction of apoptosis, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
This compound has shown several biochemical and physiological effects in various studies. It has been shown to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer. This compound has also been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of 1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate is its excellent selectivity and sensitivity towards various metal ions. This property makes it a potential candidate for the development of metal ion sensors. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experiments.

Zukünftige Richtungen

1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate has shown promising results in various studies, making it a potential candidate for further research and development. Some of the future directions for this compound include the development of more efficient synthesis methods, the investigation of its potential as an anticancer agent, and the development of this compound-based metal ion sensors for environmental monitoring and medical diagnostics.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific studies. Its potential application as a fluorescent probe for the detection of metal ions and as an anticancer agent makes it a potential candidate for further research and development. The investigation of its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will provide valuable insights into the potential applications of this compound in various scientific fields.

Synthesemethoden

The synthesis of 1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate is a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with benzylamine to form 2-(benzylamino)benzoic acid. The final step involves the reaction of 2-(benzylamino)benzoic acid with isopropyl chloroformate and methylamine to form this compound.

Wissenschaftliche Forschungsanwendungen

1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate has been extensively studied for its potential application in various scientific fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has shown excellent selectivity and sensitivity towards various metal ions, making it a potential candidate for the development of metal ion sensors.
Another area of research is its use as a potential anticancer agent. This compound has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. This compound has also shown potential in inducing apoptosis in cancer cells, making it a potential candidate for further research and development in the field of cancer therapy.

Eigenschaften

Molekularformel

C18H20ClNO2

Molekulargewicht

317.8 g/mol

IUPAC-Name

1-[benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate

InChI

InChI=1S/C18H20ClNO2/c1-14(12-20(2)13-15-8-4-3-5-9-15)22-18(21)16-10-6-7-11-17(16)19/h3-11,14H,12-13H2,1-2H3

InChI-Schlüssel

LYBRFQIGRHDLKW-UHFFFAOYSA-N

SMILES

CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=CC=C2Cl

Kanonische SMILES

CC(CN(C)CC1=CC=CC=C1)OC(=O)C2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.